(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
The compound “(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide” is a structurally complex acrylamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and an acrylamide-linked 3,4-dimethoxyphenyl moiety. Such structural features are common in drug discovery, where aromatic and heterocyclic systems are leveraged for target binding and modulation .
Properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-19-9-3-14(11-20(19)29-2)4-10-21(27)24-22-17-12-30-13-18(17)25-26(22)16-7-5-15(23)6-8-16/h3-11H,12-13H2,1-2H3,(H,24,27)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXSASDALCMFCO-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a thienopyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)acrylamide
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 415.89 g/mol
- Purity : Typically ≥ 95% .
Biological Activity Overview
Thienopyrazole derivatives, including the compound in focus, have been reported to exhibit a range of biological activities:
-
Antioxidant Activity :
- Thienopyrazole compounds have demonstrated significant antioxidant properties. A study indicated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models . The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole derivatives.
- Anti-inflammatory Effects :
- Anticancer Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thienopyrazole derivatives act as inhibitors of specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammation and cancer .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in erythrocytes | |
| Anti-inflammatory | Inhibits inflammatory mediators | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antioxidant Effects on Erythrocytes
A study assessed the protective effects of thienopyrazole compounds on erythrocytes from Clarias gariepinus exposed to 4-nonylphenol. The results showed a significant reduction in altered erythrocyte morphology when treated with the compound compared to controls:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonyl phenol | 40.3 ± 4.87 |
| Thienopyrazole Compound | 12 ± 1.03 |
This data suggests that thienopyrazole derivatives can effectively counteract the toxic effects of environmental pollutants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Considerations for Compound Similarity
The comparison of structurally similar compounds relies on computational and experimental metrics, as highlighted in . Structural similarity, assessed via molecular fingerprints or shape-based algorithms, underpins virtual screening workflows . For example:
- Pharmacophore Overlap: The acrylamide backbone and aromatic substituents in the target compound and 11g may share pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions).
- Dissimilarity in Substituents: The thienopyrazole vs. pyridine cores represent critical dissimilarities that could drastically alter target selectivity.
Research Findings and Implications
Synthetic Feasibility: The high yield of 11g (81%) suggests that similar acrylamide derivatives can be synthesized efficiently, though the thienopyrazole core in the target compound may require specialized heterocyclic coupling conditions.
Property Modulation: Substituent variation (e.g., methoxy vs. hydroxyl groups) offers a strategy to tune solubility and metabolic stability. For instance, 3312 ’s hydroxyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s methoxy groups.
Biological Relevance: The absence of bioactivity data for the target compound limits direct comparisons.
Preparation Methods
Cyclization of Thioketones with Hydrazines
Thioketones, such as 3-bromothiophene-2-carbaldehyde, undergo cyclization with hydrazines under acidic conditions to form the thieno[3,4-c]pyrazole ring. For example, condensation of 3-bromothiophene-2-carbaldehyde with benzophenone hydrazine generates an intermediate azine, which is subsequently reduced to yield the core structure. This method achieves moderate yields (45–55%) but requires stringent control of reaction pH and temperature to minimize byproducts like dimeric species.
Palladium-Catalyzed Amination
An alternative approach employs palladium-catalyzed amination to construct the pyrazole ring. Starting from 3-bromothiophene, sequential palladium-mediated couplings with hydrazine derivatives enable direct ring closure. This method offers superior atom economy (40.4% overall yield) compared to traditional cyclization routes but necessitates specialized ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf).
Formation of the (E)-Acrylamide Moiety
The acrylamide segment is synthesized via a two-step sequence:
Preparation of 3-(3,4-Dimethoxyphenyl)acryloyl Chloride
3-(3,4-Dimethoxyphenyl)acrylic acid is treated with thionyl chloride (SOCl₂) under reflux (60°C, 3 h) to generate the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.
Amide Bond Formation
The thienopyrazole amine intermediate is reacted with 3-(3,4-dimethoxyphenyl)acryloyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. This low-temperature protocol ensures retention of the (E)-stereochemistry by minimizing thermal isomerization. The reaction achieves 85–90% conversion, with purification via silica gel chromatography yielding >98% stereochemical purity.
Comparative Analysis of Synthetic Routes
The table below evaluates three distinct synthetic pathways based on yield, scalability, and operational complexity:
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Suzuki Coupling | Thioketone cyclization, Suzuki coupling | 62 | High regioselectivity | Multi-step purification required |
| Palladium Amination + Acrylation | Pd-catalyzed amination, acryloylation | 71 | Atom-economical | Costly catalysts |
| One-Pot Tandem Synthesis | Concurrent ring formation and coupling | 54 | Reduced processing time | Lower stereochemical control |
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Dimeric byproducts, such as bis-thienopyrazole derivatives, arise from competing intermolecular reactions. These are suppressed by using dilute reaction conditions (0.1 M) and adding radical inhibitors like p-methoxyphenol.
Stereochemical Control in Acrylamide Formation
Maintaining the (E)-configuration requires strict temperature control (<10°C) during acylation. Microwave-assisted synthesis (50°C, 10 min) has been explored as an alternative but results in partial isomerization (15–20% Z-isomer).
Purification of Hydrophilic Intermediates
Hydrophilic byproducts complicate isolation of the final compound. Reverse-phase column chromatography (C18 silica, methanol/water gradient) achieves >95% purity but increases process costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted thieno[3,4-c]pyrazole precursors with acrylamide derivatives. Key factors include:
- Temperature control (e.g., 60–80°C for amide bond formation) .
- Solvent selection (e.g., DMF or dichloromethane for polar intermediates) .
- Catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C NMR to verify substituent positions and stereochemistry) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy to confirm functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) to assess anti-inflammatory/anticancer potential .
- Cell viability assays (MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity studies via surface plasmon resonance (SPR) to quantify target interactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and inform target interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction provides bond lengths, angles, and torsional preferences critical for docking studies .
- Molecular modeling software (e.g., Schrödinger Suite) can predict binding modes to biological targets (e.g., kinases) using crystallographic data .
Q. What experimental and computational approaches elucidate its reaction mechanisms under varying conditions?
- Methodological Answer :
- Kinetic studies (e.g., pseudo-first-order kinetics) to determine rate laws for key reactions (e.g., nucleophilic substitutions) .
- Density Functional Theory (DFT) calculations to map energy profiles and transition states .
- pH-dependent reactivity analysis to identify protonation-sensitive steps .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) .
- Dose-response curves to clarify EC₅₀/IC₅₀ discrepancies .
- Structural analogs : Compare bioactivity of derivatives to isolate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic substituent variation : Replace 3,4-dimethoxyphenyl with electron-donating/withdrawing groups to assess activity trends .
- 3D-QSAR modeling (e.g., CoMFA) to correlate steric/electronic properties with bioactivity .
- Metabolic stability assays (e.g., microsomal incubation) to guide lead optimization .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer :
- Forced degradation studies : Expose to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products .
- Plasma stability assays (e.g., incubation in human plasma at 37°C) to measure half-life .
Notes
- Avoided non-academic sources : Excluded commercial platforms (e.g., BenchChem) per guidelines.
- Advanced techniques : Emphasis on crystallography, kinetic modeling, and SAR to reflect research depth.
- Contradiction resolution : Highlighted methods for addressing bioactivity inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
